molecular formula C10H10N2 B3049356 1-Methylisoquinolin-5-amine CAS No. 20335-61-9

1-Methylisoquinolin-5-amine

Cat. No.: B3049356
CAS No.: 20335-61-9
M. Wt: 158.2 g/mol
InChI Key: KBDMNBWTHOKXQA-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-5-amine is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the first position and an amine group at the fifth position of the isoquinoline ring. It has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol .

Chemical Reactions Analysis

1-Methylisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives .

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum to reduce nitro groups to amine groups .

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkyl groups .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, high pressure.

    Substitution: Halides, alkylating agents, nucleophiles, appropriate solvents.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted isoquinoline derivatives.

Comparison with Similar Compounds

1-Methylisoquinolin-5-amine can be compared with other similar compounds such as:

    Isoquinoline: The parent compound without the methyl and amine groups.

    5-Aminoisoquinoline: Similar structure but lacks the methyl group.

    1-Methylisoquinoline: Similar structure but lacks the amine group.

Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer specific chemical and biological properties that are not observed in the other similar compounds .

Properties

IUPAC Name

1-methylisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDMNBWTHOKXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433691
Record name 1-methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20335-61-9
Record name 1-methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-5-nitroisoquinoline in ethanol was hydrogenated in the presence of 10% palladium carbon at 60 psi for 4 hours. Reaction mixture was filtered through celite bed. Filtrate was concentrated under vacuum to afford the desired compound as pale white solid.
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palladium carbon
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Synthesis routes and methods II

Procedure details

1-Methyl-5-nitroisoquinoline (prepared according to Rathelot, P. et al. Eur. J. Med. Chem. 1995, 30, 503-508.) (2.19 g, 11.64 mmol) was dissolved in methanol (20 mL) and tetrahydrofuran (20 mL) in a 250 mL stainless steel pressure bottle to which was added 5% Pd—C (0.438 g, 4.12 mmol). The reaction mixture was stirred for 2 h under 30 psi hydrogen at ambient temperature. The mixture was filtered through a nylon membrane and the volatiles evaporated in vacuo. The resulting grayish solid was triturated with 1:1 hexanes-CH2Cl2 (50 mL) and the title compound (1.62 g, 10.24 mmol, 88%) was collected as an off white solid. MS (DCI/NH3) m/z 159 (M+H)+.
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2.19 g
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stainless steel
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250 mL
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0.438 g
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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